cis-3,3,5-Trimethylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3,3,5-Trimethylcyclohexanol: is an organic compound with the molecular formula C9H18O. It is a stereoisomer of 3,3,5-trimethylcyclohexanol, which exists in both cis and trans forms. This compound is known for its minty flavor and is used as a precursor in the synthesis of various industrial and pharmaceutical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-3,3,5-Trimethylcyclohexanol can be synthesized through the hydrogenation of isophorone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on activated charcoal under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of isophorone in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired cis isomer .
Analyse Chemischer Reaktionen
Types of Reactions: cis-3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanoic acid.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of halogenated or alkylated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
cis-3,3,5-Trimethylcyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a flavoring agent.
Medicine: Utilized in the synthesis of vasodilators such as cyclandelate and other medicinal compounds.
Industry: Employed in the production of sunscreens (e.g., homosalate) and other cosmetic products.
Wirkmechanismus
The mechanism of action of cis-3,3,5-trimethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, as a precursor to cyclandelate, it acts as a vasodilator by relaxing smooth muscle cells in blood vessels, thereby increasing blood flow. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
trans-3,3,5-Trimethylcyclohexanol: The trans isomer of 3,3,5-trimethylcyclohexanol, which has different physical and chemical properties.
3,3,5-Trimethylcyclohexanone: The ketone derivative of 3,3,5-trimethylcyclohexanol.
3,3,5-Trimethylcyclohexanoic acid: The carboxylic acid derivative of 3,3,5-trimethylcyclohexanol
Uniqueness: cis-3,3,5-Trimethylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its trans isomer and other derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specific pharmaceuticals and industrial products .
Eigenschaften
CAS-Nummer |
54352-39-5 |
---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(1R,5R)-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
BRRVXFOKWJKTGG-JGVFFNPUSA-N |
SMILES |
CC1CC(CC(C1)(C)C)O |
Isomerische SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)O |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)O |
Siedepunkt |
195.6 °C |
melting_point |
46.55 °C |
Key on ui other cas no. |
933-48-2 |
Physikalische Beschreibung |
PelletsLargeCrystals |
Piktogramme |
Irritant |
Synonyme |
3,3,5-trimethylcyclohexanol 3,3,5-trimethylcyclohexanol, (cis)-isomer 3,3,5-trimethylcyclohexanol, (trans)-isomer cis-3,3,5-trimethylcyclohexanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.